molecular formula C12H15BrN2O2S B7537634 4-[4-(5-Bromothiophen-2-yl)butanoyl]piperazin-2-one

4-[4-(5-Bromothiophen-2-yl)butanoyl]piperazin-2-one

Cat. No. B7537634
M. Wt: 331.23 g/mol
InChI Key: RZGMVCSROBWZMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(5-Bromothiophen-2-yl)butanoyl]piperazin-2-one, also known as BTP-2, is a chemical compound that has gained attention in scientific research due to its ability to inhibit the function of inositol 1,4,5-trisphosphate receptors (IP3Rs). IP3Rs are intracellular calcium channels that play a crucial role in various physiological processes, including muscle contraction, neurotransmitter release, and cell proliferation. BTP-2 has been used in several studies to investigate the role of IP3Rs in different biological systems.

Mechanism of Action

4-[4-(5-Bromothiophen-2-yl)butanoyl]piperazin-2-one exerts its inhibitory effect on IP3Rs by binding to a specific site on the receptor and blocking the influx of calcium ions into the cytoplasm. This leads to a decrease in intracellular calcium levels, which in turn affects various physiological processes that are regulated by IP3Rs.
Biochemical and Physiological Effects
4-[4-(5-Bromothiophen-2-yl)butanoyl]piperazin-2-one has been shown to have a range of biochemical and physiological effects in different biological systems. For example, 4-[4-(5-Bromothiophen-2-yl)butanoyl]piperazin-2-one has been shown to inhibit insulin secretion in pancreatic beta cells, reduce cardiac contractility, and induce apoptosis in cancer cells. 4-[4-(5-Bromothiophen-2-yl)butanoyl]piperazin-2-one has also been shown to affect calcium signaling in neurons, leading to changes in synaptic plasticity and learning and memory.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[4-(5-Bromothiophen-2-yl)butanoyl]piperazin-2-one in lab experiments is its specificity for IP3Rs. 4-[4-(5-Bromothiophen-2-yl)butanoyl]piperazin-2-one has been shown to have minimal off-target effects, making it a valuable tool for investigating the role of IP3Rs in different biological systems. However, 4-[4-(5-Bromothiophen-2-yl)butanoyl]piperazin-2-one also has some limitations, including its relatively low potency and its potential for non-specific binding to other proteins.

Future Directions

There are several potential future directions for research on 4-[4-(5-Bromothiophen-2-yl)butanoyl]piperazin-2-one and its role in different biological systems. One area of interest is the development of more potent and selective IP3R inhibitors that can be used to investigate the specific roles of different IP3R isoforms in different physiological processes. Another area of interest is the use of 4-[4-(5-Bromothiophen-2-yl)butanoyl]piperazin-2-one and other IP3R inhibitors as potential therapeutic agents for diseases that are associated with abnormal IP3R function, such as cancer and neurodegenerative disorders.

Synthesis Methods

4-[4-(5-Bromothiophen-2-yl)butanoyl]piperazin-2-one can be synthesized using a multi-step process that involves the reaction of 5-bromothiophene-2-carboxylic acid with 4-aminobutanoyl piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 2-amino-5-methylpyridine to yield 4-[4-(5-Bromothiophen-2-yl)butanoyl]piperazin-2-one.

Scientific Research Applications

4-[4-(5-Bromothiophen-2-yl)butanoyl]piperazin-2-one has been widely used in scientific research to investigate the role of IP3Rs in various biological systems. For example, 4-[4-(5-Bromothiophen-2-yl)butanoyl]piperazin-2-one has been used to study the effect of IP3Rs on insulin secretion in pancreatic beta cells, the role of IP3Rs in the regulation of cardiac function, and the involvement of IP3Rs in cancer cell proliferation and migration.

properties

IUPAC Name

4-[4-(5-bromothiophen-2-yl)butanoyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O2S/c13-10-5-4-9(18-10)2-1-3-12(17)15-7-6-14-11(16)8-15/h4-5H,1-3,6-8H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZGMVCSROBWZMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C(=O)CCCC2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(5-Bromothiophen-2-yl)butanoyl]piperazin-2-one

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